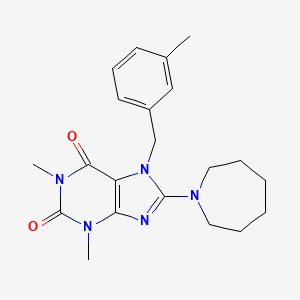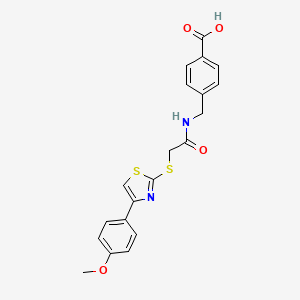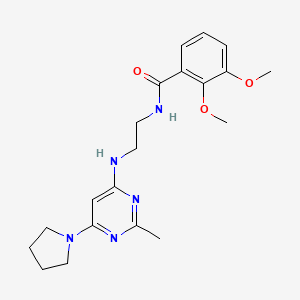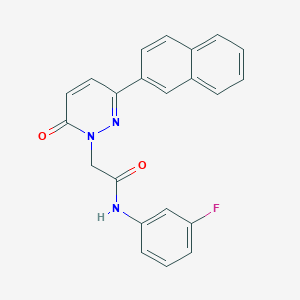![molecular formula C15H17N3O7S2 B2969470 4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide CAS No. 690247-63-3](/img/structure/B2969470.png)
4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide” is a chemical compound with the molecular formula C15H17N3O7S2 . It is a derivative of benzenesulfonamide .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including “this compound”, involves a multistep process . One of the key steps in the synthesis is the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzenesulfonamide core, which is substituted with a methoxy group, a nitro group, and a sulfamoylphenylethyl group .Applications De Recherche Scientifique
Photodynamic Therapy Applications
One study discusses the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yields. These compounds show promising applications in photodynamic therapy (PDT) for cancer treatment due to their excellent photophysical and photochemical properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Properties
Research into N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides has shown that these compounds exhibit biofilm inhibitory action against Escherichia coli, suggesting their potential as antibacterial agents. This study highlights the importance of exploring benzenesulfonamide derivatives for their antimicrobial properties, which could lead to the development of new therapeutic strategies against bacterial infections (Abbasi et al., 2019).
Inhibitory Effects on Enzymes
A series of benzenesulfonamides have been synthesized and tested for their inhibitory effects on carbonic anhydrase (CA) and acetylcholinesterase (AChE) enzymes. These studies are crucial for the discovery of new drugs targeting these enzymes, with applications in treating conditions such as glaucoma, epilepsy, and Alzheimer's disease. The research demonstrates the potential of benzenesulfonamide derivatives as enzyme inhibitors, paving the way for further drug development and understanding of enzyme function (Tuğrak et al., 2020).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various benzenesulfonamide derivatives for potential applications in medicinal chemistry are an active area of research. These compounds are explored for their pharmacological activities, including antihypertensive, diuretic, and antidiabetic potentials. Such studies contribute to the understanding of the structure-activity relationship (SAR) of these compounds, essential for designing more effective and specific therapeutic agents (Rahman et al., 2014).
Orientations Futures
Future research on “4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide” could focus on further elucidating its mechanism of action, exploring its potential therapeutic applications, and investigating its physical and chemical properties in more detail. Additionally, more studies are needed to understand its safety profile and potential hazards .
Propriétés
IUPAC Name |
4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O7S2/c1-25-15-7-6-13(10-14(15)18(19)20)27(23,24)17-9-8-11-2-4-12(5-3-11)26(16,21)22/h2-7,10,17H,8-9H2,1H3,(H2,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQPGDRNRXLGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2969387.png)
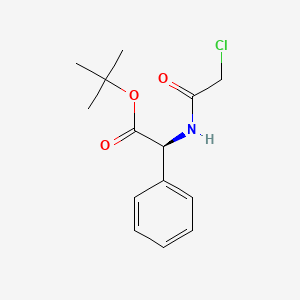

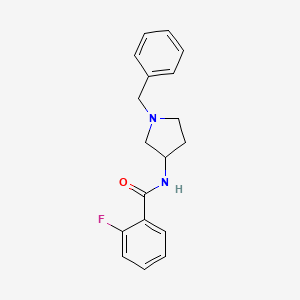
![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2969391.png)

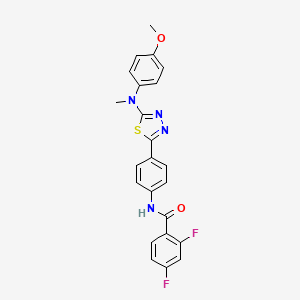
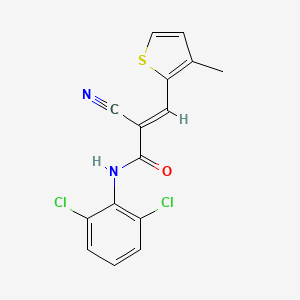
![1,3-benzothiazol-2-yl[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetonitrile](/img/structure/B2969398.png)
